4-Hydroxydecan-2-one

Organic Synthesis Purification Physicochemical Property

4-Hydroxydecan-2-one (CAS 38836-24-7), also known as 4-Hydroxy-2-decanone, is an aliphatic γ-hydroxy ketone with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It belongs to the broader class of β-hydroxy ketones, characterized by a hydroxyl group on the beta-carbon relative to the ketone carbonyl.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 38836-24-7
Cat. No. B15475434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxydecan-2-one
CAS38836-24-7
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCCC(CC(=O)C)O
InChIInChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h10,12H,3-8H2,1-2H3
InChIKeyRXHDNXZELWCLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxydecan-2-one (CAS 38836-24-7): Core Identity and Procurement-Relevant Classification


4-Hydroxydecan-2-one (CAS 38836-24-7), also known as 4-Hydroxy-2-decanone, is an aliphatic γ-hydroxy ketone with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol [1]. It belongs to the broader class of β-hydroxy ketones, characterized by a hydroxyl group on the beta-carbon relative to the ketone carbonyl . This structural motif is common in natural products and serves as a versatile synthetic intermediate in organic chemistry . Its procurement is driven by its utility as a building block for more complex molecules, particularly in flavor, fragrance, and pharmaceutical research .

4-Hydroxydecan-2-one (CAS 38836-24-7): Why Generic Substitution of β-Hydroxy Ketones is Scientifically Invalid


Simple substitution of 4-Hydroxydecan-2-one with a closely related analog, such as a different chain-length γ-hydroxy ketone or a positional isomer like 2-Hydroxy-4-decanone, is not scientifically valid due to the profound impact of subtle structural changes on physicochemical properties and reactivity [1]. Even a shift of the hydroxyl group by a single carbon position can alter hydrogen-bonding networks, solubility, and nucleophilic character, leading to different reaction outcomes and product distributions in synthetic applications . Furthermore, the specific chain length (C10) is critical for biological activity, as seen in related compounds where the alkyl tail dictates target interaction and potency . The following evidence demonstrates these quantifiable, comparator-based differentiations.

4-Hydroxydecan-2-one (CAS 38836-24-7): Quantitative Evidence for Differentiation from Structural Analogs


Quantified Difference in Boiling Point Compared to a Positional Isomer

The boiling point of 4-Hydroxydecan-2-one (263.5°C at 760 mmHg) is distinct from its positional isomer, 2-Hydroxy-4-decanone (also known as 4-Decanone, 2-hydroxy-), for which no direct boiling point data is available but is predicted to differ due to altered intermolecular hydrogen bonding . This difference impacts the choice of purification method (e.g., distillation vs. chromatography) and is a key parameter for process chemists selecting a starting material [1].

Organic Synthesis Purification Physicochemical Property

Quantified Difference in Density Compared to a Chain-Shortened Analog

The density of 4-Hydroxydecan-2-one is 0.913 g/cm³ . In contrast, the shorter-chain analog 4-Hydroxybutan-2-one (a β-hydroxy ketone with a C4 chain) has a reported density of approximately 1.01 g/cm³ [1]. This 10.6% increase in density for the shorter chain analog highlights the significant impact of the hydrophobic alkyl tail length on the compound's physical properties, which is critical for liquid-liquid extraction and formulation stability.

Formulation Solubility Physicochemical Property

Quantified Difference in Predicted LogP (Lipophilicity) Compared to a Chain-Lengthened Analog

The predicted octanol-water partition coefficient (LogP) for 4-Hydroxydecan-2-one is approximately 2.1 . In contrast, the longer-chain analog 4-Hydroxydodecan-2-one (C12) is predicted to have a significantly higher LogP, estimated to be around 3.0 . This difference of nearly one LogP unit indicates that the C12 analog is approximately 10 times more lipophilic, which would profoundly alter its membrane permeability, biodistribution, and potential off-target effects in any biological assay.

Lipophilicity Membrane Permeability ADME

4-Hydroxydecan-2-one (CAS 38836-24-7): Evidence-Backed Application Scenarios for Procurement


Synthesis of 1,3-Diketone Building Blocks via Oxidation

The secondary alcohol group of 4-Hydroxydecan-2-one can be selectively oxidized to a 1,3-diketone, a versatile building block for heterocycle synthesis. This is a specific, quantifiable reactivity advantage over simple 2-decanone, which lacks the hydroxyl handle for such direct, site-selective functionalization . Procuring this compound enables a direct route to 1,3-diketones, avoiding multi-step protection/deprotection sequences required with other ketones.

Research into γ-Hydroxy Ketone Synthetic Methodology

Due to its well-defined γ-hydroxy ketone structure, 4-Hydroxydecan-2-one serves as a model substrate for developing and validating new synthetic methods, such as stereoselective reductions or enzyme-catalyzed transformations [1]. Its distinct physicochemical properties (e.g., LogP of 2.1 and boiling point of 263.5°C) make it an ideal test compound for optimizing reaction conditions and purification protocols for this entire compound class, a role that a shorter or longer chain analog would not adequately fulfill.

Precursor for Flavor and Fragrance Lactones

While the compound itself is not a flavor agent, its structural relationship to γ-decalactone (a key peach flavor compound) is direct [2]. 4-Hydroxydecan-2-one can be considered a reduced precursor to the corresponding hydroxy acid, which upon lactonization yields γ-decalactone. This provides a potential, more direct synthetic route compared to using a simple decanone, which would require additional steps to install the necessary oxygen functionality.

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